![molecular formula C13H15ClN4O B2979939 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea CAS No. 525578-20-5](/img/structure/B2979939.png)
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group and a dimethylpyrazolylmethyl group linked through a urea moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea typically involves the reaction of 4-chloroaniline with 1,3-dimethyl-4-formylpyrazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(4-Chlorophenyl)-3-(2,3-dichlorophenyl)urea
- 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea
Uniqueness
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea is unique due to the presence of the dimethylpyrazolylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-9-10(8-18(2)17-9)7-15-13(19)16-12-5-3-11(14)4-6-12/h3-6,8H,7H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDFUCXGDSSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)
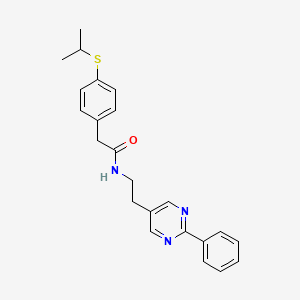

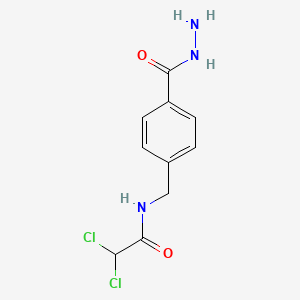
![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)
![2,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2979863.png)
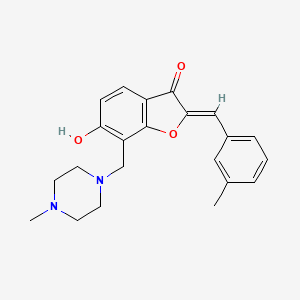
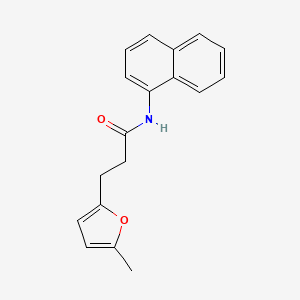
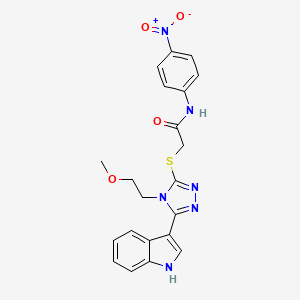
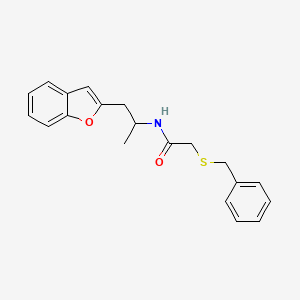
![2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B2979869.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2979878.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979879.png)
